molecular formula C13H17ClN2O B13732132 1,2,3,4,5,6-Hexahydro-8-methoxy-azepino(4,5-b)indole hydrochloride CAS No. 15918-71-5

1,2,3,4,5,6-Hexahydro-8-methoxy-azepino(4,5-b)indole hydrochloride

Cat. No.: B13732132
CAS No.: 15918-71-5
M. Wt: 252.74 g/mol
InChI Key: OZDHCAKMUCIZQW-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexahydro-8-methoxy-azepino(4,5-b)indole hydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a hexahydroazepinoindole core, which is a fused ring system combining an azepine ring with an indole moiety. The presence of a methoxy group at the 8th position adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexahydro-8-methoxy-azepino(4,5-b)indole hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the preparation of 6-methoxy-α-tetralone, which undergoes a series of reactions including carbon extension and cyclization to form the desired azepinoindole structure . Another method involves the use of 3-(3-methoxyphenyl)propanoic acid, which is extended and cyclized to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the formation of the azepinoindole core. The final product is typically isolated as a hydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexahydro-8-methoxy-azepino(4,5-b)indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are typically optimized to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

1,2,3,4,5,6-Hexahydro-8-methoxy-azepino(4,5-b)indole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexahydro-8-methoxy-azepino(4,5-b)indole hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an agonist for the 5-HT2A receptor and an antagonist for the 5-HT2B receptor . These interactions can modulate various physiological processes, including neurotransmission and cellular signaling, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,5,6-Hexahydro-8-methoxy-azepino(4,5-b)indole hydrochloride is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for exploring new chemical and biological phenomena.

Properties

CAS No.

15918-71-5

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

8-methoxy-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-6-ium;chloride

InChI

InChI=1S/C13H16N2O.ClH/c1-16-9-2-3-10-11-4-6-14-7-5-12(11)15-13(10)8-9;/h2-3,8,14-15H,4-7H2,1H3;1H

InChI Key

OZDHCAKMUCIZQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C([NH2+]2)CCNCC3.[Cl-]

Origin of Product

United States

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